N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the chromene core, followed by the introduction of the piperidinyl and tert-butylphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: This compound lacks the ethyl group, which may affect its activity and stability.
N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide: This compound has a methyl group instead of an ethyl group, potentially altering its properties.
Properties
Molecular Formula |
C29H36N2O3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C29H36N2O3/c1-5-20-9-14-26-23(17-20)25(32)18-27(34-26)28(33)30-19-24(31-15-7-6-8-16-31)21-10-12-22(13-11-21)29(2,3)4/h9-14,17-18,24H,5-8,15-16,19H2,1-4H3,(H,30,33) |
InChI Key |
LVLVNKOHAQZEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCCC4 |
Origin of Product |
United States |
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